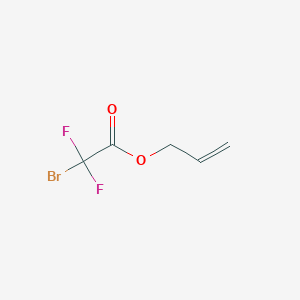

Allyl bromodifluoroacetate

Description

Significance of Organofluorine Compounds in Advanced Chemical Research

Organofluorine compounds, which are organic compounds containing at least one carbon-fluorine bond, have become indispensable in numerous areas of advanced chemical research and industry. wikipedia.orgnumberanalytics.com The strategic incorporation of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. numberanalytics.comresearchgate.net This is due to several key characteristics of fluorine, including its high electronegativity, small size, and the strength of the carbon-fluorine bond, which is one of the strongest in organic chemistry. wikipedia.org

These unique properties have led to the widespread application of organofluorine compounds in diverse fields:

Pharmaceuticals and Medicinal Chemistry: A significant portion of modern pharmaceuticals, estimated to be around 20-25%, contain fluorine. wikipedia.orgnih.gov The introduction of fluorine can enhance a drug's metabolic stability, bioavailability, and binding affinity to target enzymes. researchgate.net Notable examples of fluorinated drugs include the antidepressant fluoxetine (B1211875) (Prozac) and the cholesterol-lowering drug atorvastatin (B1662188) (Lipitor). numberanalytics.com

Agrochemicals: Similar to pharmaceuticals, many modern pesticides and herbicides contain fluorine to enhance their efficacy and stability. wikipedia.orgrsc.org

Materials Science: Fluoropolymers, such as polytetrafluoroethylene (Teflon), are renowned for their high thermal stability, chemical resistance, and low friction properties, leading to their use in non-stick coatings, high-performance seals, and other advanced materials. numberanalytics.comnumberanalytics.com

Reagents in Synthesis: Strongly acidic compounds like trifluoroacetic acid and triflic acid are widely used as catalysts and reagents in organic synthesis. wikipedia.org

The continuous development of new fluorinating agents and synthetic methodologies further expands the accessibility and application of these valuable compounds. numberanalytics.com

Strategic Role of Bromodifluoroacetate Derivatives as Synthetic Building Blocks

Bromodifluoroacetate derivatives, including allyl bromodifluoroacetate, are valuable building blocks in organic synthesis, primarily serving as precursors for the introduction of the difluoroacetyl or related difluoromethyl groups. guidechem.com These fluorinated moieties are of high interest, particularly in the development of pharmaceuticals and agrochemicals, because the difluoromethylene group (CF2) is considered a bioisostere of an ether oxygen or hydroxyl group, potentially enhancing biological activity. guidechem.com

The utility of bromodifluoroacetate esters stems from their reactivity in various transformations:

Difluoromethylation and Difluoroalkylation: Ethyl bromodifluoroacetate is widely used as a source of the difluorocarbene (:CF2) or as a precursor to difluoroalkyl radicals. researcher.lifersc.org These reactive intermediates can then be used to introduce difluoromethyl or functionalized difluoroethyl groups into a wide range of organic molecules. researcher.lifemdpi.com

Synthesis of Heterocycles: These reagents have been employed in the synthesis of fluorine-containing heterocycles, which are important structural motifs in many biologically active compounds. guidechem.comrsc.org For instance, ethyl bromodifluoroacetate can serve a dual role as both a C1 synthon and a difluoroalkylating agent in one-pot reactions to build complex heterocyclic systems. rsc.org

Radical Reactions: Under photoredox or copper catalysis, bromodifluoroacetate esters can generate difluoroacetyl radicals. researchgate.netacs.org These radicals participate in addition reactions with alkenes and alkynes, enabling the construction of more complex fluorinated structures. acs.org For example, a copper-catalyzed reaction between ethyl bromodifluoroacetate and alkenes can lead to difluoroalkylated products. mdpi.com

Decarboxylative Reactions: Allylic bromodifluoroacetates can undergo copper-catalyzed decarboxylative trifluoromethylation, transforming an allylic alcohol (via its bromodifluoroacetate ester) into an allylic trifluoromethane. nih.govorganic-chemistry.org This reaction provides a valuable pathway to trifluoromethyl-containing compounds. nih.govacs.org

The versatility of these reagents makes them powerful tools for chemists to install fluorine-containing groups, streamlining the synthesis of potentially valuable molecules. nbinno.comchemimpex.com

Overview of Allylic Reactivity in Organic Transformations

The allyl group, a three-carbon unit containing a double bond (CH2=CH-CH2-R), is a highly versatile functional group in organic synthesis due to its diverse reactivity. acs.org Allylic compounds, such as allyl esters, can participate in a wide array of transformations, often catalyzed by transition metals. nih.gov

Key aspects of allylic reactivity include:

Allylic Substitution: This is a cornerstone reaction where a leaving group on the allylic carbon is replaced by a nucleophile. Transition metals, particularly palladium, are frequently used to catalyze these reactions, proceeding through a π-allyl metal complex. wikipedia.org This allows for the formation of carbon-carbon and carbon-heteroatom bonds with high control.

Rearrangement Reactions: Allyl esters can undergo sigmatropic rearrangements. The Carroll rearrangement, for example, transforms a β-keto allyl ester into a γ,δ-allylketone. wikipedia.org This reaction is effectively a decarboxylative allylation.

Radical Reactions: The double bond in allyl compounds can react with radical species. For instance, the addition of a radical to the olefin of an allyl carboxylate can lead to 1,2-difunctionalized products. nih.gov

Deoxygenative Functionalization: Recent advances have shown that allyl esters can be converted into ketones through a nickel/photoredox dual-catalyzed reaction, which involves the formal deletion of an oxygen atom. acs.org

C-H Functionalization: Direct functionalization of the allylic C-H bond offers an atom-economical way to synthesize complex allylic compounds, avoiding the need for pre-functionalized starting materials. nih.gov

The combination of the reactive allyl group with the bromodifluoroacetate moiety in a single molecule, as in this compound, provides a unique platform for developing novel synthetic transformations that can simultaneously leverage the reactivity of both functional groups. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

prop-2-enyl 2-bromo-2,2-difluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrF2O2/c1-2-3-10-4(9)5(6,7)8/h2H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHYZVEQMOASHNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)C(F)(F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70438215 | |

| Record name | Prop-2-en-1-yl bromo(difluoro)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70438215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155820-76-1 | |

| Record name | 2-Propen-1-yl 2-bromo-2,2-difluoroacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=155820-76-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Prop-2-en-1-yl bromo(difluoro)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70438215 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies Employing Allyl Bromodifluoroacetate As a Reagent

Radical-Mediated Functionalization Pathways

The carbon-bromine bond in allyl bromodifluoroacetate is susceptible to homolytic cleavage under various conditions, leading to the formation of the corresponding α,α-difluoroester radical. This highly reactive intermediate can participate in a variety of transformations, enabling the introduction of the valuable difluoroacetate (B1230586) moiety into organic molecules.

Photoredox-Catalyzed Radical Reactions with this compound

Visible-light photoredox catalysis has become a powerful tool for the generation of radicals under mild conditions. While specific studies focusing exclusively on this compound are not extensively documented, the reactivity of analogous compounds, such as ethyl bromodifluoroacetate, provides significant insight into its potential applications. These reactions typically involve a photocatalyst, such as fac-Ir(ppy)3, which, upon excitation by visible light, can induce the reduction of the bromodifluoroacetate to generate a difluoroacetyl radical.

This radical can then engage in various transformations, including the difluoroalkylation of unactivated alkenes and alkynes. For instance, the selective difluoroalkylation of unactivated alkenes has been achieved using ethyl bromodifluoroacetate in the presence of a photoredox catalyst, with the choice of base being crucial in determining the chemoselectivity to yield either difluoroalkylated alkanes or alkenes. documentsdelivered.com Similarly, the direct photoexcitation of ethyl difluoroiodoacetate, a related compound, has been shown to effect the iododifluoroalkylation and hydrodifluoroalkylation of alkynes, and the difluoroalkylation of alkenes without the need for a catalyst or oxidant. figshare.com These methodologies suggest that this compound could be a viable substrate for similar photoredox-catalyzed difluoroalkylations, offering a pathway to introduce the difluoroacetate group onto a wide range of unsaturated systems.

Radical Migratory Insertions

Radical migratory insertions represent a sophisticated class of reactions where a radical addition is followed by the migration of a functional group. This compound and its derivatives are implicated in such pathways, particularly in the context of 1,2-radical migration processes.

A significant advancement in the chemistry of allyl carboxylates involves the use of bromodifluoroacetates in photoinduced, phosphine-catalyzed 1,3-carbobromination reactions. nih.gov This process is proposed to proceed through a 1,2-radical migration (RaM) mechanism. In a representative system, the reaction between an allyl carboxylate and ethyl bromodifluoroacetate is initiated by a phosphine (B1218219) catalyst under visible light irradiation. nih.gov This generates a difluoroacetyl radical which adds to the allyl double bond. The resulting radical intermediate then undergoes a 1,2-migration of the carboxylate group, followed by a bromine atom transfer to afford the 1,3-carbobrominated product. nih.gov

This transformation is notable for its broad functional group tolerance and its applicability to the late-stage modification of complex molecules. nih.gov The efficiency of the reaction is demonstrated across a range of substituted allyl carboxylates and various ester substituents on the bromodifluoroacetate. nih.gov Although the primary research has utilized ethyl bromodifluoroacetate, the mechanism is directly applicable to this compound itself acting as the allyl carboxylate substrate, undergoing reaction with a difluoroacetyl radical source.

Table 1: Examples of 1,3-Carbobromination of Allyl Carboxylates with Ethyl Bromodifluoroacetate nih.gov

| Entry | Allyl Carboxylate | Product | Yield (%) |

|---|---|---|---|

| 1 | Allyl benzoate (B1203000) | 3-Bromo-1-(difluoro(ethoxycarbonyl)methyl)propyl benzoate | 85 |

| 2 | Allyl 4-methoxybenzoate | 3-Bromo-1-(difluoro(ethoxycarbonyl)methyl)propyl 4-methoxybenzoate | 82 |

| 3 | Allyl 2-naphthoate | 3-Bromo-1-(difluoro(ethoxycarbonyl)methyl)propyl 2-naphthoate | 75 |

| 4 | Allyl pivalate | 3-Bromo-1-(difluoro(ethoxycarbonyl)methyl)propyl pivalate | 68 |

The difluoroacetyl radical generated from this compound can participate in intermolecular additions to unsaturated systems like alkenes and allenes. The regioselectivity of these additions is often governed by the stability of the resulting radical intermediate. In reactions with substituted allenes, the radical typically adds to the central carbon to form a more stable allylic radical. nih.gov The subsequent fate of this radical can vary, leading to a range of functionalized products.

Copper-catalyzed radical addition reactions of ethyl bromodifluoroacetate with alkynols have been developed for the synthesis of fluorine-containing heterocycles. researchgate.net This process involves a free radical addition followed by an intramolecular lactone exchange. Such methodologies highlight the potential of generating the difluoroacetyl radical from this compound for similar intermolecular additions to a variety of unsaturated partners.

Atom Transfer Radical Addition (ATRA) Processes

Atom Transfer Radical Addition (ATRA) is a powerful method for the formation of carbon-carbon and carbon-halogen bonds. In this process, a radical is generated from a precursor and adds to an unsaturated bond, followed by the transfer of an atom (typically a halogen) from the starting precursor to the newly formed radical, thus propagating a chain reaction.

The ATRA of bromodifluoroacetamides to arylalkynes and terminal alkenes has been successfully achieved using a cobalt catalyst system. rsc.org Furthermore, a photocatalyzed ATRA of N-allylamides using ethyl halodifluoroacetates has been reported, demonstrating the feasibility of this approach under mild, visible-light-mediated conditions. bohrium.com A dual photoredox/copper catalytic system has also been employed for the ATRA of fluoroalkyl bromides to alkenes, where the iridium photocatalyst generates the fluoroalkyl radical and the copper catalyst promotes the carbon-bromine bond formation. rsc.org These examples strongly suggest that this compound would be a competent reagent in ATRA reactions, allowing for the difunctionalization of alkenes and alkynes.

Table 2: Cobalt-Catalyzed ATRA of Bromodifluoroacetamides to Alkenes rsc.org

| Entry | Alkene | Bromodifluoroacetamide | Product | Yield (%) |

|---|---|---|---|---|

| 1 | 1-Octene | N-Phenyl-2-bromo-2,2-difluoroacetamide | N-Phenyl-2-bromo-4,4-difluoro-2-decenamide | 89 |

| 2 | Styrene | N-Phenyl-2-bromo-2,2-difluoroacetamide | N-Phenyl-4-bromo-2,2-difluoro-4-phenylbutanamide | 78 |

| 3 | Allylbenzene | N-Phenyl-2-bromo-2,2-difluoroacetamide | N-Phenyl-5-bromo-2,2-difluoro-5-phenylpentanamide | 75 |

Decarboxylative Radical Alkylations

Decarboxylative couplings have emerged as a valuable strategy for the formation of carbon-carbon bonds, utilizing readily available carboxylic acids as radical precursors. sioc.ac.cnnih.gov While the direct use of this compound in a decarboxylative radical alkylation is not extensively reported, the principles of photoredox-mediated decarboxylation offer a conceptual framework for its potential involvement.

In a hypothetical scenario, a radical generated from the decarboxylation of a carboxylic acid under photoredox conditions could be trapped by the double bond of this compound. This would lead to a new radical intermediate which could then undergo further transformations. The synthetic utility of such a process would be in the ability to couple a wide range of alkyl radicals, derived from abundant carboxylic acids, with the difluoroacetate moiety. However, this remains a largely unexplored area of reactivity for this compound. Research in the decarboxylative functionalization of α,α-difluoroarylacetic acids has shown the versatility of generating difluoromethylated aryl motifs, which could inspire future work in the intermolecular trapping of radicals with reagents like this compound. rsc.org

Transition Metal-Catalyzed Transformations

This compound serves as a versatile reagent in a variety of transition metal-catalyzed transformations, enabling the introduction of fluorine-containing moieties into organic molecules. Both copper and palladium catalysts have been effectively employed to mediate unique and synthetically valuable reactions.

Palladium-Catalyzed Reactions

Palladium catalysis offers alternative pathways for the transformation of difluoroacetate derivatives, notably through the generation and reaction of palladium-difluorocarbene intermediates.

An innovative approach for the synthesis of gem-difluoroalkenes involves a palladium(II) difluorocarbene-involved catalytic coupling. chinesechemsoc.org While this specific methodology has been detailed using chlorodifluoroacetate salts as the difluorocarbene precursor and allyl trifluoroacetates as the electrophile, the fundamental principles are applicable to systems involving this compound. chinesechemsoc.org The reaction mechanism represents a novel mode of catalytic difluorocarbene transfer. chinesechemsoc.org

The proposed catalytic cycle begins with the oxidative addition of a palladium(0) complex to the allyl electrophile, generating an allylpalladium(II) intermediate. chinesechemsoc.org This intermediate then reacts with the difluorocarbene precursor (e.g., from the decomposition of a halodifluoroacetate) to form a key [Allyl-Pd(II)]=CF₂ complex. chinesechemsoc.org This palladium-difluorocarbene species undergoes a rapid migratory insertion of the difluorocarbene into the palladium-allyl bond. chinesechemsoc.org The subsequent β-hydride elimination from the resulting difluoroalkylpalladium complex furnishes the desired gem-difluoroalkene product and regenerates the palladium(0) catalyst. chinesechemsoc.org

The success of this catalytic process hinges on identifying a suitable ligand and reaction medium that facilitate the formation and rapid turnover of the [E-Pd(II)]=CF₂ complex, thereby preventing its premature hydrolysis. chinesechemsoc.org This methodology demonstrates high functional group tolerance and provides an efficient route to various gem-difluoroalkenes, which are valuable precursors for other fluorinated compounds. chinesechemsoc.org

Palladium-Catalyzed Allylic Fluorination

A review of the current scientific literature did not yield specific examples of palladium-catalyzed allylic fluorination utilizing this compound as the primary reagent. Research in this area has predominantly focused on other fluoride (B91410) sources and allylic substrates. nih.govprinceton.eduucla.edud-nb.info

Palladium-Catalyzed Asymmetric Allylation Strategies

Detailed investigations into palladium-catalyzed asymmetric allylation strategies specifically employing this compound as the reagent are not extensively covered in the reviewed scientific literature. While palladium-catalyzed asymmetric allylic alkylation is a well-established field for creating stereocenters, the application of this compound within this context is not prominently documented. nih.govthieme-connect.deresearchgate.netrsc.orgnih.gov

Phosphine-Catalyzed Reactions

Phosphine catalysis offers a powerful platform for the functionalization of organic molecules, and recent advancements have demonstrated its utility in activating this compound and related compounds. nih.govthieme-connect.com

A novel, visible-light-induced, phosphine-catalyzed 1,3-carbobromination of allyl carboxylates has been developed, showcasing the utility of bromodifluoroacetate derivatives. nih.govacs.orgresearchgate.net This reaction provides a route to valuable 1,3-bromodifluoroalkylated products. The proposed mechanism involves the formation of an electron donor-acceptor (EDA) complex between the phosphine and the bromodifluoroacetate. Photoexcitation of this complex leads to the generation of a difluoroacetyl radical. nih.gov

The reaction between an allyl carboxylate and a bromodifluoroacetate, such as ethyl bromodifluoroacetate, is catalyzed by a phosphine under blue LED irradiation. This process is tolerant of a wide array of functional groups and can be applied to the late-stage modification of complex molecules. nih.govresearchgate.net

Table 1: Selected Examples of Photoinduced Phosphine-Catalyzed 1,3-Carbobromination of Allyl Benzoate with Ethyl Bromodifluoroacetate

| Entry | Phosphine Catalyst | Solvent | Temperature (°C) | Yield (%) |

| 1 | PPh₃ | CH₃CN | 90 | 75 |

| 2 | P(4-FPh)₃ | CH₃CN | 90 | 82 |

| 3 | P(4-CF₃Ph)₃ | CH₃CN | 90 | 65 |

| 4 | dppm | CH₃CN | 90 | 91 |

Reaction conditions: Allyl benzoate (0.1 mmol), ethyl bromodifluoroacetate (0.3 mmol), phosphine (0.02 mmol), solvent (1.0 mL), under N₂, 100 W blue LED, 24 h.

Phosphine catalysis is not limited to two-electron processes. One-electron pathways, which generate radical species, are an emerging area. nih.gov The interaction between the highest occupied molecular orbital (HOMO) of the phosphine and the lowest unoccupied molecular orbital (LUMO) of the C-Br bond in a bromodifluoroacetate can form an electron donor-acceptor (EDA) complex. Photoexcitation of this EDA complex facilitates a halogen-atom transfer (XAT), generating an alkyl radical and a phosphine halide radical. While the activation of iododifluoroacetates through this pathway has been previously reported, the activation of the corresponding bromodifluoroacetate derivatives was considered more challenging due to the higher LUMO energy level of bromodifluoroacetates. nih.gov However, recent studies have shown that this activation is indeed feasible, expanding the scope of phosphine-catalyzed radical reactions. nih.gov

Difluorocarbene Chemistry Derived from this compound Precursors

The thermal or chemically induced decomposition of bromodifluoroacetate salts is a common method for the generation of difluorocarbene (:CF₂), a versatile intermediate for the synthesis of gem-difluorinated compounds. rsc.org

Sodium bromodifluoroacetate (BrCF₂CO₂Na) has been established as an effective precursor for difluorocarbene. thieme-connect.comorganic-chemistry.org The generation of difluorocarbene from this salt occurs under milder conditions compared to its chloro-analogue, due to the weaker carbon-bromine bond. thieme-connect.com This allows for the high-yielding synthesis of gem-difluorocyclopropanes and gem-difluorocyclopropenes from various alkenes and alkynes. organic-chemistry.org The protocol is operationally simple and often does not require the slow addition of the reagent. organic-chemistry.org

The generation of difluorocarbene from bromodifluoroacetate salts proceeds via decarboxylation of the bromodifluoroacetate anion to form a bromodifluoromethyl anion, which then loses a bromide ion to afford the difluorocarbene.

Table 2: Synthesis of gem-Difluorocyclopropanes using Sodium Bromodifluoroacetate

| Entry | Alkene | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Styrene | 80 | 3 | 95 |

| 2 | 1-Octene | 80 | 3 | 88 |

| 3 | (E)-4-Octene | 80 | 3 | 92 |

| 4 | α-Methylstyrene | 80 | 3 | 91 |

Reaction conditions: Alkene (1.0 mmol), BrCF₂CO₂Na (2.0 mmol), diglyme (B29089) (4.0 mL). organic-chemistry.org

While the direct use of this compound for difluorocarbene generation is less documented than its sodium salt, the underlying chemical principle of the bromodifluoroacetate anion's decomposition to difluorocarbene remains the same. The choice of cation primarily influences the salt's solubility and handling properties.

Cyclopropanation Reactions

One of the most important applications of difluorocarbene generated from precursors like this compound is the cyclopropanation of alkenes. This reaction provides a direct route to gem-difluorocyclopropanes, a structural motif present in numerous bioactive compounds and functional materials.

The process is initiated by the thermal or base-induced decomposition of the bromodifluoroacetate salt, which proceeds through decarboxylation to release the difluorocarbene intermediate. Difluorocarbene, a singlet carbene, is a moderately electrophilic species that reacts readily with electron-rich C-C double bonds. The reaction is a concerted [2+1] cycloaddition, where the carbene adds across the alkene π-bond in a single step.

A key feature of this cyclopropanation is its stereospecificity. The stereochemical arrangement of the substituents on the parent alkene is retained in the cyclopropane (B1198618) product. For example, a cis-alkene will yield a cis-disubstituted cyclopropane, while a trans-alkene will afford the corresponding trans-product. This stereoconservation is a hallmark of a concerted reaction mechanism. Sodium bromodifluoroacetate (BrCF₂CO₂Na) has been highlighted as an effective difluorocarbene source that allows these reactions to proceed under mild conditions with high yields. researchgate.net The use of the bromo-analogue is often advantageous over the chloro-analogue (ClCF₂CO₂Na) as it can be used in smaller quantities and at lower temperatures. thieme-connect.com

Insertion Reactions

While cycloaddition is a dominant reaction pathway for difluorocarbene, it can also participate in insertion reactions, although this is a less common pathway compared to other carbenes. Direct insertion into unactivated C-H bonds is generally challenging for difluorocarbene due to its relative stability.

However, formal C-H insertion reactions have been developed under specific conditions. For instance, a strategy for single and double difluoromethylene formal insertions into the C-H bonds of aldehydes has been reported using (trimethylsilyl)bromodifluoromethane (TMSCF₂Br) as the :CF₂ source. nih.gov This process involves the formation of 2,2-difluoroenolsilyl ether intermediates, which can then be protonated to yield the final product, effectively achieving a formal insertion into the aldehydic C-H bond. nih.gov

Insertion of difluorocarbene into metal-carbon and metal-hydrogen bonds is more frequently observed. Organozinc reagents can trap difluorocarbene to insert the CF₂ fragment into the carbon-zinc bond. nih.gov Similarly, difluorocarbene insertion into the R─Au(I) bond of organogold(I) complexes has been demonstrated for the first time, leading to the formation of alkyl-CF₂-Au(I) and aryl-CF₂-Au(I) species. researchgate.netnih.gov These reactions showcase the versatility of difluorocarbene in forming new C-C and C-metal bonds through pathways other than cycloaddition.

Atom Recombination Reactions of Difluorocarbene

A novel and synthetically valuable transformation involving difluorocarbene is its participation in atom recombination reactions. In these reactions, the :CF₂ unit acts not only as a one-carbon (C1) synthon but also as a source of a fluorine atom (F1).

A prominent example is the reaction between 2-aminoarylketones and difluorocarbene, generated from ethyl bromodifluoroacetate in the presence of a base like potassium carbonate. This catalyst-free reaction yields valuable 3-fluorinated oxindoles. The transformation proceeds through an unprecedented atom recombination pathway where both carbon and fluorine atoms from the :CF₂ unit are incorporated into the product scaffold. This methodology features a broad substrate scope with good functional group tolerance, accommodating various substituents on the aromatic ring of the 2-aminoarylketone. While other :CF₂ precursors can be used, ethyl bromodifluoroacetate was found to give superior yields.

The table below summarizes the scope of this atom recombination reaction for synthesizing various 3-fluorooxindole products from substituted 2-aminoarylketones.

| Entry | Substituent (R¹) | Substituent (R²) | Product | Yield (%) |

|---|---|---|---|---|

| 1 | H | Ph | 3-fluoro-3-phenyloxindole | 92 |

| 2 | 4-Me | Ph | 3-fluoro-5-methyl-3-phenyloxindole | 95 |

| 3 | 4-F | Ph | 3,5-difluoro-3-phenyloxindole | 94 |

| 4 | 4-Cl | Ph | 5-chloro-3-fluoro-3-phenyloxindole | 98 |

| 5 | 4-Br | Ph | 5-bromo-3-fluoro-3-phenyloxindole | 96 |

| 6 | H | 4-Me-Ph | 3-fluoro-3-(p-tolyl)oxindole | 91 |

| 7 | H | 4-F-Ph | 3-fluoro-3-(4-fluorophenyl)oxindole | 92 |

| 8 | H | 4-Cl-Ph | 3-(4-chlorophenyl)-3-fluorooxindole | 93 |

| 9 | H | 2-Me-Ph | 3-fluoro-3-(o-tolyl)oxindole | 85 |

| 10 | H | Me | 3-fluoro-3-methyloxindole | 73 |

Asymmetric Synthetic Applications

The introduction of fluorine into chiral molecules can significantly influence their biological properties. Consequently, the development of asymmetric methods for synthesizing organofluorine compounds is of great importance. Reagents like this compound serve as sources for fluorinated building blocks used in these enantioselective transformations.

Enantioselective Formation of Fluorinated Stereocenters

A central challenge in organofluorine chemistry is the construction of stereocenters bearing a fluorine atom, particularly quaternary carbon centers. Transition metal-catalyzed asymmetric allylic alkylation (AAA) stands out as a powerful strategy for this purpose. nih.gov This method involves the reaction of a prochiral fluorinated nucleophile with an allylic electrophile in the presence of a chiral metal catalyst to create C-C bonds and set new stereocenters with high enantioselectivity.

For example, the palladium-catalyzed asymmetric allylic alkylation of α-aryl-α-fluoroacetonitriles generates products with two adjacent chirality centers. st-andrews.ac.uk These reactions can achieve high yields, excellent enantioselectivities (often ≥98% ee), and good diastereoselectivities. st-andrews.ac.uk The fluorinated products are versatile building blocks for pharmaceuticals and agrochemicals. Similarly, chiral phosphoric acids have been used as organocatalysts in the asymmetric allylation of ketones to produce chiral tertiary alcohols with high enantiopurity. researchgate.net These reactions demonstrate that fluorinated nucleophiles, which can be conceptually derived from reagents like this compound, are effective substrates for creating complex chiral architectures.

Chiral Catalyst and Ligand Design for Enantiocontrol

The success of asymmetric reactions hinges on the design of the chiral catalyst and its associated ligands. The ligand environment around the metal center is directly responsible for controlling the stereochemical outcome of the reaction.

In palladium-catalyzed asymmetric allylic alkylations, phosphinoxazoline (PHOX) ligands have proven effective. st-andrews.ac.uk The specific structure of the PHOX ligand creates a chiral pocket around the palladium atom, which dictates the facial selectivity of the nucleophilic attack on the π-allyl palladium intermediate, leading to high enantiomeric excess in the product.

For copper-catalyzed asymmetric reactions, such as the addition of Grignard reagents to 3-bromopropenyl esters, chiral phosphoramidite (B1245037) ligands like Taniaphos are highly effective. nih.gov These ligands coordinate to the copper center and control the enantioselectivity of the C-C bond formation, providing access to chiral allylic esters with high yields and enantioselectivities. nih.gov The choice of metal (e.g., palladium, copper, iridium) and the rational design of the chiral ligand are therefore critical parameters that must be optimized to achieve high levels of enantiocontrol in the synthesis of molecules with fluorinated stereocenters. nih.govresearchgate.net

Mechanistic Investigations of Allyl Bromodifluoroacetate Reactivity

Elucidation of Radical Reaction Pathways

The reactivity of allyl bromodifluoroacetate can be harnessed through radical intermediates. Mechanistic studies have explored the formation and behavior of these radicals through various investigative techniques.

Electron Donor-Acceptor (EDA) Complex Formation

Recent studies have suggested that the radical reactivity of allyl carboxylates, including derivatives like this compound, can be initiated through the formation of an electron donor-acceptor (EDA) complex. nih.govresearchgate.netacs.orgresearchgate.net An EDA complex is a ground-state aggregate formed by weak dipole-dipole interactions between an electron-rich donor molecule and an electron-poor acceptor molecule. nih.govresearchgate.netacs.orgresearchgate.net

In the context of a photoinduced, phosphine-catalyzed 1,3-carbobromination of allyl carboxylates, preliminary experimental and computational studies point towards a non-chain radical mechanism that is initiated by the formation of an EDA complex. nih.govresearchgate.netacs.orgresearchgate.netresearchgate.net In this proposed pathway, a phosphine (B1218219), acting as the electron donor, forms an EDA complex with the allyl carboxylate substrate. Upon irradiation with visible light, this complex can undergo a single-electron transfer (SET) to generate radical intermediates that initiate the subsequent chemical transformation. nih.govresearchgate.netacs.orgresearchgate.netresearchgate.net

Br-Atom Transfer Processes

A key step in many radical reactions involving this compound is the transfer of the bromine atom. Halogen-atom transfer (XAT) is a well-established strategy for generating carbon-centered radicals. researchgate.net In the phosphine-catalyzed reaction mentioned previously, the proposed mechanism involves a Br-atom transfer process as a crucial step in the catalytic cycle. nih.govresearchgate.netacs.orgresearchgate.netresearchgate.net

Mechanistic proposals for other reactions involving similar reagents, such as ethyl bromodifluoroacetate, also invoke this step. For instance, in a visible-light photocatalytic reaction, a generated benzylic radical might undergo a halogen atom transfer with ethyl bromodifluoroacetate to propagate the radical chain. acs.org This process involves the abstraction of the bromine atom from the bromodifluoroacetate molecule by another radical species, resulting in the formation of the ·CF₂COO-Allyl radical and a new brominated compound.

Radical Scavenger Studies

To verify the involvement of radical intermediates in a reaction mechanism, radical scavenger studies are often employed. These experiments introduce a stable radical species, known as a scavenger, into the reaction mixture. If the reaction is inhibited or quenched in the presence of the scavenger, it provides strong evidence for a radical-mediated pathway. researchgate.netresearchgate.net

Commonly used radical scavengers include (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and butylated hydroxytoluene (BHT). researchgate.netresearchgate.net For a reaction involving this compound, the addition of a stoichiometric amount of TEMPO would be expected to trap any generated carbon-centered radicals. The formation of a TEMPO-adduct and the suppression of the desired product formation would confirm that the reaction proceeds, at least in part, through a radical mechanism. researchgate.net

Table 1: Common Radical Scavengers

| Scavenger | Abbreviation | Function |

|---|---|---|

| (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl | TEMPO | Traps carbon-centered radicals |

Radical Clock Experiments

Radical clock experiments are a powerful tool for confirming the existence of radical intermediates and measuring the rates of fast radical reactions. illinois.educsbsju.edu This technique relies on a reactant, the "radical clock," that is designed to undergo a unimolecular rearrangement at a known, calibrated rate if it forms a radical intermediate. illinois.educsbsju.edu

By allowing this rearrangement to compete with a bimolecular reaction of interest (e.g., the radical reacting with another substrate), the ratio of rearranged to unrearranged products can provide kinetic information about the lifetime of the radical intermediate. csbsju.edu For instance, a substrate containing a cyclopropyl (B3062369) group adjacent to the reaction site could be used as a radical clock. If a radical is formed, it can cause the rapid, irreversible opening of the cyclopropane (B1198618) ring. illinois.edu If a reaction involving this compound were conducted with such a substrate, the detection of the ring-opened product would serve as definitive evidence for the formation of a radical intermediate. researchgate.net The ratio of ring-opened to closed products would allow for the calculation of the rate of the competing reaction step. illinois.edu

Table 2: Examples of Radical Clock Rearrangements

| Clock Type | Rearrangement | Typical Rate Constant (s⁻¹) |

|---|---|---|

| 5-Hexenyl | 5-exo-trig cyclization | ~10⁵ |

Exploration of Transition Metal-Catalyzed Mechanisms

Transition metals, particularly copper, are effective catalysts for reactions involving this compound, enabling transformations such as trifluoromethylation.

Catalytic Cycle Analysis in Copper-Catalyzed Trifluoromethylation

Copper-catalyzed reactions can convert allylic bromodifluoroacetates into valuable trifluoromethylated products through a decarboxylative process. Mechanistic studies have led to a proposed catalytic cycle that outlines the key steps of this transformation.

A plausible catalytic cycle begins with the formation of a reactive LₙCu-CF₃ species. This active catalyst is generated from a Cu(I) precatalyst. The cycle then proceeds as follows:

Oxidative Addition/Coordination: The this compound substrate coordinates to the copper center.

Decarboxylative Trifluoromethylation: The coordinated substrate undergoes decarboxylation (loss of CO₂) and transfers the trifluoromethyl group from the copper to the allylic position. This step forms the α-substituted trifluoromethylated product.

Regeneration of Catalyst: The copper species is regenerated, allowing it to re-enter the catalytic cycle.

π-Allyl Intermediate Formation in Allylic Substitutions

In the realm of transition metal-catalyzed reactions, particularly those involving palladium, the formation of π-allyl intermediates is a cornerstone of mechanistic understanding for allylic substitutions. This compound, possessing an allylic leaving group, is susceptible to reaction pathways that proceed through such intermediates. The generation of a π-allylpalladium complex typically occurs via the oxidative addition of a low-valent palladium(0) species to the allylic substrate. nih.gov This process involves the palladium inserting into the carbon-bromine bond, leading to a palladium(II) species where the allyl group is coordinated to the metal in an η³-fashion.

The stability and reactivity of the π-allyl intermediate can be influenced by various factors, including the nature of the ligands on the palladium catalyst and the substituents on the allyl moiety itself. rsc.org The equilibrium between different isomeric forms of the π-allyl complex can also play a crucial role, especially in reactions aiming for dynamic kinetic asymmetric transformations. nih.gov In some cases, the formation of a π-allyl intermediate is in competition with other reaction pathways, such as direct reductive elimination, and the preferred pathway can depend on the specific substrate and reaction conditions. bristol.ac.uk

Oxidative Addition and Reductive Elimination in Palladium Catalysis

The catalytic cycle of many palladium-mediated cross-coupling reactions involving substrates like this compound is fundamentally defined by the sequential processes of oxidative addition and reductive elimination. csbsju.eduyoutube.com These two steps are essential for the formation of new carbon-carbon or carbon-heteroatom bonds and the regeneration of the active catalyst. youtube.com

Oxidative Addition: The cycle typically initiates with the oxidative addition of the organic halide (in this case, the C-Br bond of this compound) to a low-valent palladium(0) complex. csbsju.edu During this step, the palladium center is oxidized from Pd(0) to Pd(II), and its coordination number increases as the allyl and bromo fragments become ligands on the metal center. youtube.com The reactivity in oxidative addition is generally higher for larger halogens, making the bromide in this compound a suitable leaving group for this process. csbsju.edu This step results in the formation of an organopalladium(II) complex, often the π-allylpalladium bromide species discussed previously.

Reductive Elimination: Following oxidative addition and potentially other steps like transmetalation (where a nucleophile is transferred to the palladium center), the final bond-forming step is reductive elimination. csbsju.edu In this process, two ligands from the palladium(II) coordination sphere couple and are expelled as the final product. youtube.com Concurrently, the palladium center is reduced from Pd(II) back to its catalytically active Pd(0) state, allowing it to re-enter the catalytic cycle. csbsju.edu For the reaction to be successful, reductive elimination must be kinetically accessible and thermodynamically favorable. The electronic properties and steric hindrance of the ligands involved can significantly influence the rate of this step. youtube.com

| Catalytic Step | Change in Pd Oxidation State | Change in Pd Coordination Number | Description |

| Oxidative Addition | 0 → +2 | Increases by 2 | The Pd(0) catalyst inserts into the allyl-bromide bond, forming a Pd(II) complex. |

| Reductive Elimination | +2 → 0 | Decreases by 2 | Two ligands on the Pd(II) center couple and are eliminated, forming the product and regenerating the Pd(0) catalyst. |

Migratory Insertion Processes

Migratory insertion is another fundamental reaction type in organometallic chemistry that can be relevant to the reactivity of intermediates derived from this compound. openochem.orgwikipedia.org This process involves the intramolecular transfer of one ligand (typically an anionic X-type ligand like an alkyl or hydride) to an adjacent unsaturated, neutral L-type ligand (such as an alkene or carbon monoxide) within the metal's coordination sphere. wikipedia.orglibretexts.org

Key characteristics of migratory insertion include:

Cis-Relationship: The two participating ligands must be positioned cis (adjacent) to each other. openochem.org

Coordination Site: The insertion event creates a vacant coordination site on the metal center, which is typically filled by an incoming ligand from the reaction medium. openochem.orglibretexts.org

No Change in Oxidation State: The formal oxidation state of the metal remains unchanged during the insertion. openochem.org

There are two primary types of migratory insertion:

1,1-Insertion: This occurs with ligands like carbon monoxide (CO), where the migrating group moves to the atom directly bound to the metal. libretexts.org

1,2-Insertion: This is common for alkenes and alkynes, where the migrating group transfers to the second atom of the unsaturated system. The insertion proceeds in a syn fashion, meaning the metal and the migrating group add to the same face of the alkene. libretexts.org

In the context of this compound, after initial oxidative addition to a metal center, the resulting allyl ligand could potentially undergo migratory insertion with another coordinated ligand, such as CO or an alkene. For example, the insertion of an alkene into a metal-allyl bond is a key step in certain polymerization and carbon-carbon bond-forming reactions. wikipedia.org The thermodynamics of these insertions are influenced by the stability of the resulting metal-alkyl bond. libretexts.org

Mechanistic Insights into Difluorocarbene Generation and Reactivity

This compound can serve as a precursor for the generation of difluorocarbene (:CF₂), a highly reactive intermediate used in the synthesis of gem-difluorinated compounds. rsc.orgcas.cn The generation of :CF₂ from α-halo-difluoroacetate derivatives typically proceeds through a two-step mechanism involving dehalogenation or decarboxylation.

For related compounds like sodium bromodifluoroacetate, thermal decomposition is an effective method. researchgate.net The process is believed to initiate with the decarboxylation of the salt to form a bromodifluoromethyl anion intermediate (⁻CF₂Br). This anion is unstable and rapidly eliminates a bromide ion to generate the singlet difluorocarbene.

Mechanism of :CF₂ Generation:

Initiation: In the case of salts like BrCF₂CO₂Na, the process is often initiated by heat, leading to decarboxylation. researchgate.net For esters like this compound, other reagents or conditions may be required to initiate the cleavage of the molecule.

Formation of Intermediate: A transient difluoromethyl anion is formed.

α-Elimination: The intermediate undergoes rapid α-elimination of the bromide ion to yield free difluorocarbene (:CF₂).

Once generated, difluorocarbene, an electrophilic species, readily participates in various transformations. cas.cn Its most common reaction is the [2+1] cycloaddition with alkenes to form gem-difluorocyclopropanes. researchgate.net The reactivity of difluorocarbene is moderate compared to other carbenes, allowing for selective reactions. It reacts more readily with electron-rich substrates than electron-poor ones. cas.cn Mechanistic studies, supported by DFT calculations in related systems, have shown that the generation and subsequent reaction of difluorocarbene can be influenced by bases or other additives present in the reaction mixture. rsc.org

| Precursor Example | Generation Method | Key Intermediate | Final Product of Generation |

| BrCF₂CO₂Na | Thermolysis | ⁻CF₂Br | :CF₂ + CO₂ + NaBr |

| BrCF₂COOEt | Base/Heat | [EtO₂CCF₂]⁻ | :CF₂ |

Influence of Substrate Structure on Reaction Mechanism and Selectivity

In Allylic Substitutions:

Regioselectivity: The substitution pattern on the allylic framework significantly influences the regioselectivity of nucleophilic attack on the corresponding π-allyl intermediate. Nucleophiles tend to attack the less substituted terminus of the π-allyl ligand, although this can be overridden by electronic effects or the directing influence of the catalyst's ligands.

Stereoselectivity: The stereochemistry of the starting material directly impacts the product's stereochemistry. For example, the geometric isomerism (E vs. Z) of the double bond in an allylic substrate can determine the absolute stereochemistry of the product in stereospecific cross-coupling reactions. bristol.ac.uk

In Radical Reactions: The susceptibility of a substrate to engage in radical pathways and the stability of the resulting radical intermediates are heavily dependent on its structure. For instance, visible-light-mediated reactions involving the C-Br bond cleavage of bromo-difluoroacetates can lead to the formation of a difluoroacetyl radical. researchgate.net The subsequent addition of this radical to an alkene or alkyne is governed by the electronic properties of the unsaturated system. Electron-rich olefins generally react faster in such additions.

Influence of Substrate on Cyclization Selectivity: In more complex systems, subtle changes in the substrate structure can lead to dramatic shifts in reaction outcomes. Substrate-controlled selectivity is a powerful strategy where the inherent properties of a molecule direct its transformation along a specific pathway. For example, the presence or absence of conjugation within a substrate can determine whether a cyclization reaction yields a linear versus an angular product. nih.gov This principle highlights how the electronic and steric features designed into a substrate can be harnessed to control complex chemical transformations.

Applications of Allyl Bromodifluoroacetate in Advanced Chemical Synthesis

Synthesis of Trifluoromethyl-Containing Molecules

A significant application of allyl bromodifluoroacetate is in the synthesis of molecules containing the trifluoromethyl (CF₃) group. A notable method involves a two-step, copper-catalyzed decarboxylative trifluoromethylation that efficiently converts allylic alcohols into allylic trifluoromethanes. organic-chemistry.orgnih.gov This transformation is advantageous as it provides a shortened pathway from readily available starting materials and utilizes an atom-economical source of the CF₃ group. organic-chemistry.orgnih.gov

The process begins with the esterification of an allylic alcohol to form the corresponding allylic bromodifluoroacetate substrate. This intermediate is then subjected to a copper-catalyzed reaction that proceeds via decarboxylation to generate the trifluoromethylated product. The optimized catalytic system typically employs copper(I) iodide (CuI) and N,N'-dimethylethylenediamine (DMEDA) as a ligand. nih.gov This reaction is conducted under mild conditions and demonstrates high efficiency and excellent diastereoselectivity, predominantly forming the E-stereoisomer. organic-chemistry.org

Mechanistic studies suggest that the reaction does not involve iodide participation, distinguishing it from similar copper-mediated processes. nih.gov The proposed catalytic cycle involves the formation of a reactive LₙCu–CF₃ species, which promotes the trifluoromethylation of the substrate, potentially through a π-allyl intermediate. organic-chemistry.orgnih.gov The method is compatible with a wide range of functional groups on the substrate. organic-chemistry.org

Table 1: Copper-Catalyzed Decarboxylative Trifluoromethylation of Various Allylic Bromodifluoroacetates Reaction conditions: 10 mol % CuI, 10 mol % DMEDA, 25 mol % NaO₂CCF₂Br, 2 equiv KF, in DMF at 50 °C.

| Substrate (Allylic Bromodifluoroacetate derived from) | Product | Yield (%) |

| Cinnamyl alcohol | (E)-(3,3,3-Trifluoroprop-1-en-1-yl)benzene | 85 |

| Geraniol | (2E,6E)-3,7,11-Trimethyldodeca-2,6,10-triene | 75 |

| (E)-Oct-2-en-1-ol | (E)-Nona-1,3-diene | 72 |

| Cyclohex-2-en-1-ol | (3,3,3-Trifluoroprop-1-en-2-yl)cyclohexane | 68 |

Construction of Gem-Difluoroalkenes

This compound is a valuable precursor for the synthesis of gem-difluoroalkenes (R₂C=CF₂), a functional group of interest in medicinal chemistry as a bioisostere of a carbonyl group. The construction of these alkenes can be achieved through a zinc-mediated reaction with carbonyl compounds, analogous to the Reformatsky reaction.

In this process, metallic zinc acts as a reductant, reacting with the carbon-bromine bond of this compound. This generates a zinc difluoroenolate intermediate. This nucleophilic intermediate then adds to the electrophilic carbon of a ketone or aldehyde. The resulting β-hydroxy difluoroester adduct can subsequently undergo elimination of the hydroxyl and allyl ester groups to furnish the final gem-difluoroalkene product. This method provides a direct route for converting carbonyl functionalities into the corresponding difluoromethylene analogues.

Table 2: Synthesis of Gem-Difluoroalkenes from Carbonyl Compounds

| Carbonyl Substrate | Reagent System | Product |

| Benzophenone | 1. This compound, Zn | 1,1-Difluoro-2,2-diphenylethene |

| Acetophenone | 1. This compound, Zn | (1,1-Difluoroprop-1-en-2-yl)benzene |

| Cyclohexanone | 1. This compound, Zn | (Difluoromethylene)cyclohexane |

| Benzaldehyde | 1. This compound, Zn | (1,1-Difluoroethene-2-yl)benzene |

Synthesis of Fluorinated Heterocyclic Compounds

This compound is instrumental in synthesizing 3-difluoroacetylated coumarins, an important class of fluorinated heterocycles. While studies often report the use of ethyl bromodifluoroacetate, the underlying chemistry is directly applicable to the allyl ester. A mild and efficient method utilizes visible-light photoredox catalysis to achieve an aryldifluoroacetylation of alkynes. acs.orgresearchgate.net

The reaction proceeds through a proposed tandem radical cyclization mechanism. acs.org Under irradiation with blue LEDs and in the presence of a photocatalyst such as fac-Ir(ppy)₃, a ·CF₂COOAllyl radical is generated from this compound. This radical adds to the triple bond of an aryl alkynoate substrate, initiating a cyclization onto the adjacent aromatic ring. Subsequent steps lead to the formation of the coumarin (B35378) core, with the difluoroacetyl group installed at the 3-position. acs.org The reaction tolerates a variety of substituents on the aryl ring of the alkynoate. acs.orgresearchgate.net

Table 3: Synthesis of 3-Difluoroacetylated Coumarins via Visible-Light-Mediated Cyclization Reaction conditions: Aryl alkynoate, Ethyl bromodifluoroacetate, fac-Ir(ppy)₃, K₂CO₃, DMF, blue LED irradiation.

| Aryl Alkynoate Substrate | Product | Yield (%) |

| Phenyl propiolate | 3-(2-Ethoxy-1,1-difluoro-2-oxoethyl)-2H-chromen-2-one | 82 |

| 4-Methylphenyl propiolate | 3-(2-Ethoxy-1,1-difluoro-2-oxoethyl)-6-methyl-2H-chromen-2-one | 78 |

| 4-Methoxyphenyl propiolate | 3-(2-Ethoxy-1,1-difluoro-2-oxoethyl)-6-methoxy-2H-chromen-2-one | 75 |

| Naphthalen-2-yl propiolate | 3-(2-Ethoxy-1,1-difluoro-2-oxoethyl)-2H-benzo[h]chromen-2-one | 65 |

The synthesis of fluorinated 3,3-disubstituted 2-oxindoles can be achieved using radical cyclization strategies where this compound serves as the source of the fluorinated alkyl radical. While many protocols use fluorinated alkyl iodides, the radical generated from this compound can participate in analogous transformations. rsc.org

In a plausible pathway enabled by photoenergy or a suitable radical initiator, the ·CF₂COOAllyl radical is generated. This radical can add to the double bond of an N-arylacrylamide substrate. The resulting adduct then undergoes a 5-exo-trig radical cyclization onto the N-aryl ring to form a five-membered ring intermediate. Subsequent hydrogen atom abstraction or termination yields the stable 3-difluoroacetylmethyl-substituted oxindole (B195798) product. This approach allows for the direct incorporation of a difluoroacetylmethyl group at the C3 position of the oxindole core, creating a quaternary stereocenter. rsc.orgbeilstein-journals.org

Isoxazoline (B3343090) Derivatives

The synthesis of isoxazoline heterocycles is a significant area of medicinal chemistry, as this scaffold is present in numerous pharmacologically active compounds. researchgate.netnih.gov The primary and most effective method for constructing the isoxazoline ring is the [3+2] cycloaddition reaction, also known as the 1,3-dipolar cycloaddition, between a nitrile oxide (the 1,3-dipole) and an alkene (the dipolarophile). nih.govnih.govchem-station.com

This compound serves as a competent dipolarophile in this reaction due to the presence of its terminal C=C double bond. The reaction involves the in situ generation of a nitrile oxide (R-C≡N⁺-O⁻) which then reacts with the allyl group of this compound to form a 5-membered isoxazoline ring. chem-station.com This process is highly valuable as it directly installs the bromodifluoroacetate functional group onto the heterocyclic product.

The general scheme for this transformation is as follows:

Scheme 1: 1,3-Dipolar Cycloaddition of a Nitrile Oxide with this compound.

The reaction proceeds via a concerted mechanism, leading to the formation of 3,5-disubstituted isoxazolines with high regioselectivity.

The nitrile oxides are typically generated in situ from the corresponding aldoximes via oxidation or from hydroximoyl chlorides via dehydrohalogenation. researchgate.net The reaction conditions are generally mild, making this method compatible with a wide range of functional groups. researchgate.net The resulting isoxazoline derivative, bearing the bromodifluoroacetate side chain, is a versatile intermediate for further synthetic manipulations.

Introduction of Functionalized Difluoromethylated Building Blocks onto C(sp²) and C(sp) Centers

The introduction of fluorine-containing groups onto aromatic and vinylic systems (C(sp²) centers) and acetylenic systems (C(sp) centers) is of paramount importance in the development of pharmaceuticals and agrochemicals. This compound is an effective precursor for the C-CF₂CO₂Allyl group, which can be installed using modern cross-coupling methodologies.

A prominent strategy is the palladium-catalyzed Negishi cross-coupling reaction. While many examples in the literature utilize ethyl bromodifluoroacetate, the mechanism is directly applicable to the allyl ester. researchgate.net The reaction couples an organozinc reagent, formed in situ from this compound and zinc powder, with an aryl or vinyl halide (or triflate) in the presence of a palladium catalyst. researchgate.netnih.gov This method efficiently constructs a C(sp²)-CF₂ bond under mild conditions. researchgate.net

The key advantages of this approach include:

Mild Reaction Conditions: The reaction proceeds without the need for pre-formation of the organozinc reagent, simplifying the experimental procedure. researchgate.net

Broad Substrate Scope: It is effective for a wide range of aryl bromides and triflates, including those with various functional groups. researchgate.netnih.gov

High Efficiency: The method provides a direct and high-yielding route to aryldifluoroacetates and related compounds.

This palladium-catalyzed cross-coupling represents a powerful tool for incorporating functionalized difluoromethylated building blocks onto C(sp²) centers, providing access to a diverse range of molecules for further investigation in materials science and drug discovery. researchgate.net

Computational Chemistry in Allyl Bromodifluoroacetate Research

Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, providing valuable insights into reaction pathways. youtube.commdpi.com In the study of allyl bromodifluoroacetate reactions, DFT calculations have been pivotal in elucidating complex radical mechanisms. nih.gov

Research on the photoinduced, phosphine-catalyzed 1,3-carbobromination of allyl carboxylates with ethyl bromodifluoroacetate has utilized DFT to unravel the reaction mechanism. nih.gov Experimental results, such as the inhibition of the reaction by the radical scavenger TEMPO, pointed towards a radical-based pathway. nih.gov DFT calculations provided a detailed, step-by-step model of this proposed non-chain radical mechanism. nih.gov The calculations supported a pathway involving the formation of an electron donor-acceptor (EDA) complex, subsequent 1,2-radical migration (RaM), and a final bromine atom transfer step. nih.gov

The proposed mechanism, supported by DFT calculations, begins with the photoexcitation of an EDA complex formed between the phosphine (B1218219) catalyst and this compound. nih.gov This excitation generates a bromo-phosphine radical and a difluoroalkyl radical. nih.gov The difluoroalkyl radical then adds to the allyl substrate to form a secondary alkyl radical intermediate. nih.gov This intermediate undergoes a critical rearrangement before a final bromine atom transfer regenerates the catalyst and yields the final 1,3-bromodifluoroalkylated product. nih.gov DFT has also been instrumental in understanding mechanisms where ethyl bromodifluoroacetate can act as a source for difluorocarbene, with calculations helping to confirm the role of isocyanides as key intermediates in certain reactions. researchgate.net

Prediction of Reactivity and Selectivity Profiles

Computational models are increasingly used to accurately predict chemical reactivity and selectivity, providing essential guidance for synthetic chemistry. nih.gov DFT calculations are a key tool in this area, enabling the prediction of how the structure of this compound and its reaction partners influences reaction outcomes. nih.govnih.gov

One of the challenges in using this compound in phosphine-catalyzed reactions is its lower reactivity compared to its iodo-analogue, iododifluoroacetate. nih.gov DFT calculations have provided a quantitative explanation for this observation. The activation of these compounds proceeds through an interaction between the highest occupied molecular orbital (HOMO) of the phosphine catalyst and the lowest unoccupied molecular orbital (LUMO) of the C-X (C-Br or C-I) bond. nih.gov DFT calculations revealed that the LUMO energy level of bromodifluoroacetate is significantly higher than that of iododifluoroacetate, leading to a weaker HOMO-LUMO interaction and thus, lower reactivity. nih.gov

| Compound | Computed LUMO Energy (kcal/mol) |

|---|---|

| Bromodifluoroacetate | -41.8 |

| Iododifluoroacetate | -53.3 |

This table displays the Lowest Unoccupied Molecular Orbital (LUMO) energies for bromodifluoroacetate and iododifluoroacetate as determined by DFT calculations. The higher energy of the bromo-compound helps explain its reduced reactivity in certain phosphine-catalyzed reactions. nih.gov

Furthermore, computational studies can predict selectivity in reactions. For instance, in palladium-catalyzed decarboxylative reactions, the electronic nature of the substrates can influence the selectivity for branched versus linear products. nih.gov While specific DFT studies on the selectivity of this compound were not detailed in the provided sources, the principles demonstrated in related systems show that such calculations can rationalize and predict the regioselectivity of a transformation. nih.govnih.gov

Transition State Modeling and Energy Profile Analysis

The transition state is a fleeting, high-energy configuration of atoms that represents the energetic peak along a reaction coordinate, and its structure is key to understanding the reaction pathway. numberanalytics.comsolubilityofthings.com DFT calculations are a primary method for modeling these transition states and analyzing the complete energy profile of a reaction, which maps the energy changes from reactants to products. e3s-conferences.orgnumberanalytics.com

In the phosphine-catalyzed reaction of allyl benzoate (B1203000) with ethyl bromodifluoroacetate, a key step is the rearrangement of the secondary alkyl radical intermediate (IV) to a more stable tertiary radical (V). nih.gov This rearrangement can occur via two different transition states: a concerted nih.govresearchgate.net-benzoyloxy shift ( nih.govresearchgate.net-TS) or a numberanalytics.comresearchgate.net-benzoyloxy shift ( numberanalytics.comresearchgate.net-TS). nih.gov

DFT calculations were employed to model these competing transition states and determine their relative energies. nih.gov The analysis of the Gibbs free energy and enthalpy of these transition states revealed a subtle balance. The Gibbs free energy for the nih.govresearchgate.net-TS was found to be 1.4 kcal/mol lower than the numberanalytics.comresearchgate.net-TS, suggesting it is the preferred pathway. nih.gov However, the enthalpy of the nih.govresearchgate.net-TS was 1.0 kcal/mol higher, indicating that entropy and experimental conditions play a significant role in the selectivity of the rearrangement. nih.gov The final bromine-atom transfer step from the bromo-phosphine radical to the tertiary radical intermediate (V) was calculated to be highly exergonic with a low energy barrier. nih.gov

| Parameter | nih.govresearchgate.net-TS vs numberanalytics.comresearchgate.net-TS | Value (kcal/mol) |

|---|---|---|

| Gibbs Free Energy Difference | nih.govresearchgate.net-TS is lower | 1.4 |

| Enthalpy Difference | nih.govresearchgate.net-TS is higher | 1.0 |

This table summarizes the calculated energy differences between the two competing transition states in the rearrangement of the radical intermediate. These values, obtained from DFT calculations, are crucial for understanding the reaction's mechanistic preference. nih.gov

Electronic Structure Analysis of Intermediates and Reactants

Understanding the electronic structure of reactants and intermediates provides deep insight into their stability, reactivity, and the interactions that drive a chemical reaction. nih.govresearchgate.net DFT calculations allow for detailed analysis of properties like molecular orbital energies (HOMO/LUMO) and the distribution of electron density. nih.govrsc.org

As previously mentioned, the difference in reactivity between this compound and its iodo-analogue was explained by analyzing their electronic structures, specifically their LUMO energy levels. nih.gov The higher LUMO energy of the bromodifluoroacetate derivative weakens its interaction with the phosphine catalyst's HOMO, forming a less stable electron donor-acceptor (EDA) complex. nih.gov DFT calculations quantified this, showing the enthalpy of the trimethylphosphine-bromine EDA complex to be less negative (–3.0 kcal/mol) compared to the iodine complex (–6.7 kcal/mol), indicating a weaker association. nih.gov

The electronic properties of radical intermediates are also critical. The difluoromethyl radical (•CF2H) is a key species potentially formed from bromodifluoroacetate derivatives. rsc.org DFT calculations have shown that the •CF2H radical has a pyramidal geometry, unlike the planar methyl radical. rsc.org This pyramidalization results in less effective overlap between the fluorine lone pairs and the singly occupied molecular orbital (SOMO). rsc.org This electronic feature, combined with the lower electronegativity compared to a trifluoromethyl group, makes the difluoromethyl radical more nucleophilic than the trifluoromethyl radical, influencing its subsequent reactions. rsc.org In the context of the phosphine-catalyzed reaction, DFT was used to analyze the electronic structure of various radical intermediates (difluoroalkyl radical III, secondary alkyl radical IV, and tertiary radical V) along the reaction pathway to understand their stability and reactivity. nih.gov

Future Research Directions and Prospects for Allyl Bromodifluoroacetate Chemistry

Development of Novel Catalytic Systems

The activation of the C-Br bond in allyl bromodifluoroacetate is crucial for its application as a difluoroalkylating agent. Future research will likely focus on developing innovative catalytic systems that offer greater efficiency, selectivity, and milder reaction conditions than current methods. Drawing inspiration from the advancements made with ethyl bromodifluoroacetate, several promising catalytic strategies can be envisioned for the allyl counterpart.

Photoredox catalysis, particularly using iridium-based catalysts, has proven effective for generating difluoroacetyl radicals from ethyl bromodifluoroacetate. researchgate.netnih.gov A key research direction will be the adaptation and optimization of these systems for this compound. The development of dual catalytic approaches, combining photoredox catalysis with transition metal catalysis (e.g., copper or palladium), could unlock novel reaction pathways. nih.gov Such systems could enable, for instance, the direct α-arylation of the difluoroacetate (B1230586) moiety under exceptionally mild conditions. nih.gov

Copper-catalyzed reactions represent another fertile ground for development. mdpi.comacs.org Systems utilizing copper catalysts have been successful in promoting the difluoroalkylation of various substrates, including alkenes and heterocycles, with ethyl bromodifluoroacetate. mdpi.comresearchgate.netnih.gov Future work should explore novel copper-ligand complexes that can effectively mediate reactions with the allyl ester, potentially leading to improved yields and selectivities. Furthermore, emerging strategies like halogen-bonding photocatalysis, which utilize charge-transfer complexes for the photogeneration of carbon radicals, could provide a metal-free alternative for activating this compound. chemrxiv.org

| Catalytic System | Proposed Application for this compound | Potential Advantages | Reference Analogue (Ethyl Ester) |

| Iridium Photoredox Catalysis | Generation of the allyl difluoroacetate radical for addition to alkenes and arenes. | Mild, visible-light mediated conditions, high functional group tolerance. | researchgate.netnih.govacs.org |

| Photoredox/Copper Dual Catalysis | Direct C-H functionalization and cross-coupling reactions (e.g., α-arylation). | Access to novel bond formations under mild conditions. | nih.gov |

| Copper/Amine Catalysis | C-H difluoroalkylation of (hetero)arenes and alkenes. | Low-cost catalyst, broad substrate scope. | acs.org |

| Halogen-Bonding Photocatalysis | Metal-free radical generation via in-situ iodide displacement. | Avoids transition metal contaminants, offers alternative reactivity. | chemrxiv.org |

Expansion of Reaction Scope and Substrate Generality

A primary objective for future research is to significantly broaden the range of chemical transformations and substrates compatible with this compound. While the bromodifluoroacetylation of simple alkenes has been demonstrated with the ethyl analogue, a systematic investigation into the scope of this reaction with the allyl ester is needed. nih.gov This includes exploring its reactivity with more complex and electronically diverse olefins, as well as alkynes.

The development of difluoroalkylation reactions for C-H functionalization is a particularly promising area. Copper-catalyzed methods have enabled the C-H difluoroalkylation of heterocycles like coumarins and quinolinones using ethyl bromodifluoroacetate. mdpi.com Applying these methods to the allyl reagent could provide a direct route to valuable difluoroalkylated heterocyclic compounds where the allyl group is retained for subsequent synthetic manipulations. Annulation reactions, where the difluoroacetate moiety is incorporated into a newly formed ring system, also warrant investigation. mdpi.com

Crucially, the allyl group itself can be viewed as a reactive handle, distinguishing it from its saturated ethyl counterpart. Future studies should aim to develop tandem or cascade reactions that exploit both the difluoroacetate and allyl functionalities in a single operation. For example, a reaction could be designed where the difluoroacetate radical first adds to a substrate, followed by an intramolecular cyclization or cross-coupling event involving the allyl moiety.

Stereoselective and Enantioselective Methodologies

The introduction of a difluoroacetate group can create a new stereocenter, making the development of stereoselective and enantioselective methodologies a critical research goal. Currently, there is a significant gap in the literature regarding asymmetric transformations involving this compound.

Future efforts should focus on two main strategies: catalyst-controlled and substrate-controlled stereoselection.

Catalyst-Controlled Reactions: The design and synthesis of new chiral transition metal catalysts (e.g., based on copper, palladium, or rhodium) or chiral organocatalysts could enable the enantioselective addition of the difluoroacetate radical to prochiral alkenes or other suitable substrates.

Substrate-Controlled Reactions: The inherent chirality within a substrate can be used to direct the stereochemical outcome of the reaction. For instance, reactions involving chiral allylic alcohols could proceed with high diastereoselectivity. The principles of stereocontrol observed in the enantiospecific cross-coupling of allylic boronic esters could serve as a valuable blueprint for developing similar transformations. bristol.ac.uk The addition of the difluoroacetate moiety to chiral lactones, which has shown diastereoselectivity with the ethyl analogue, should be explored with this compound to generate stereochemically rich products. researchgate.net

| Stereoselective Approach | Proposed Methodology | Potential Outcome |

| Chiral Lewis Acid Catalysis | Asymmetric addition to prochiral alkenes or carbonyls. | Enantioenriched difluoroalkylated products. |

| Chiral Photoredox Catalysis | Enantioselective radical addition reactions. | Optically active compounds with a CF2-containing stereocenter. |

| Substrate-Directed Diastereoselection | Reaction with chiral allylic alcohols or lactones. | High diastereoselectivity controlled by existing stereocenters. |

Integration into Complex Total Synthesis Strategies

This compound is a potentially powerful building block for the synthesis of complex molecules, particularly fluorinated natural products and pharmaceuticals. The difluoromethyl group is a recognized bioisostere for hydroxyl, thiol, or carbonyl groups, and its incorporation can significantly enhance the metabolic stability and binding affinity of bioactive molecules.

Future research should focus on demonstrating the utility of this reagent in the context of total synthesis. The dual functionality of the molecule is a key asset. The difluoroacetate group can be installed early in a synthetic sequence, while the allyl group serves as a versatile handle for a wide array of well-established transformations, including:

Olefin Metathesis: For ring-closing, cross, or ene-yne metathesis to build complex carbocyclic or heterocyclic scaffolds.

Oxidative Functionalization: Dihydroxylation, epoxidation (including asymmetric variants), or Wacker-type oxidation to introduce further functionality.

Allylic Substitution: To form new carbon-carbon or carbon-heteroatom bonds at the allylic position.

Retrosynthetic strategies for complex fluorinated targets should be designed to incorporate the this compound fragment, leveraging its potential for convergent and efficient synthetic routes. Its application in synthesizing building blocks like α,α-difluoro-γ-butyrolactones is a promising starting point. researchgate.net

Design of New Multifunctional Reagents Inspired by this compound Reactivity

The reactivity of bromodifluoroacetate esters extends beyond simple radical addition. Research on ethyl bromodifluoroacetate has revealed its capacity to act as a dual-role reagent, serving as both a difluoroalkylating agent and a C1 synthon for difluorocarbene (:CF2). researchgate.netrsc.org This dual reactivity, often triggered by specific bases or reaction conditions, dramatically increases its synthetic potential. Sodium bromodifluoroacetate is also a well-established difluorocarbene source. organic-chemistry.org

A significant future direction is to explore whether this compound exhibits similar multifunctional behavior. If it can be selectively decomposed to generate difluorocarbene, it could be used in gem-difluorocyclopropanation reactions where the resulting product retains the allyl ester functionality for further derivatization. Moreover, its use as a bifunctional reagent for simultaneous C-H bromination and difluoromethylation, as seen with its ethyl counterpart, presents another exciting possibility. rsc.org

Inspired by this potential, a new generation of multifunctional reagents could be designed. These reagents would feature a pre-functionalized allyl group, allowing for intricate cascade reactions. For example, an this compound derivative bearing a tethered nucleophile could undergo radical addition followed by an intramolecular cyclization, rapidly constructing complex heterocyclic systems in a single step. The interplay between the radical-generating capacity of the C-Br bond and the diverse reactivity of the allyl group offers a rich platform for the design of novel and powerful synthetic tools.

Q & A

Basic Questions

Q. What are the recommended analytical methods for characterizing Allyl bromodifluoroacetate in research settings?

- Methodology : Gas chromatography-mass spectrometry (GC-MS) and ultra-performance convergence chromatography (UPLC) are widely used for structural confirmation and purity assessment. For example, UPLC can resolve ultrashort-chain fluorinated compounds with high sensitivity . Physical properties such as boiling point (111–112°C) and refractive index (1.3870) aid in preliminary identification . Quantitative analysis of trace impurities (e.g., residual halides) may require ion chromatography or inductively coupled plasma mass spectrometry (ICP-MS).

Q. What safety protocols should be followed when handling this compound?

- Methodology : While specific toxicological data for this compound are limited, analogs like Ethyl bromodifluoroacetate show acute oral toxicity (LD₅₀ > 2000 mg/kg in rats) and potential skin/eye irritation . Use PPE (gloves, goggles, respirators) and work in a fume hood. Store at 0–6°C to minimize volatility . Transport under UN 3272 (flammable liquid, Class 3) with secondary containment .

Q. How is this compound synthesized for laboratory-scale applications?

- Methodology : A copper-catalyzed decarboxylative trifluoromethylation of allylic alcohols is a key route. The reaction employs CuI/DMEDA/NaO₂CCF₂Br/KF to generate α-substituted trifluoromethylated products with moderate-to-good yields (45–78%) and high E-stereoselectivity . Optimize stoichiometry (near 1:1 CF₃ source:substrate) and exclude iodide contaminants to avoid catalytic inhibition .

Advanced Research Questions

Q. What mechanistic insights explain the stereoselectivity in copper-catalyzed trifluoromethylation using this compound?